5-Carboxymethylaminomethyl-2-thiouridine is a modified nucleoside that plays a significant role in the structure and function of transfer ribonucleic acids (tRNAs). This compound is particularly noted for its presence at the wobble position of tRNAs, where it contributes to the accuracy of protein synthesis by stabilizing the tRNA structure and enhancing decoding efficiency. Its structural modifications, including the thiol group and carboxymethylaminomethyl moiety, are essential for its biological functions.
5-Carboxymethylaminomethyl-2-thiouridine is derived from natural sources, particularly from tRNA in various organisms, including bacteria. It has been isolated from Bacillus subtilis tRNA, where it is involved in the modification of specific nucleotides critical for protein synthesis. The compound is synthesized through biochemical pathways that involve various enzymes responsible for incorporating sulfur and other functional groups into the uridine base.
This compound falls under the category of modified nucleosides, specifically classified as a thiouridine derivative. It is recognized for its unique structural features that differentiate it from standard nucleosides, contributing to its specific roles in molecular biology.
The synthesis of 5-carboxymethylaminomethyl-2-thiouridine typically involves several key steps:
The detailed synthetic route has been documented in various studies, highlighting the efficiency and reproducibility of these methods in producing modified nucleosides for research and therapeutic applications .
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound.
5-Carboxymethylaminomethyl-2-thiouridine features a uridine backbone modified at the 5-position with a carboxymethylaminomethyl group and at the 2-position with a sulfur atom. This unique configuration enhances its interaction with ribosomes during translation.
The molecular formula for 5-carboxymethylaminomethyl-2-thiouridine is , with a molecular weight of approximately 288.34 g/mol. The presence of sulfur in its structure allows it to participate in various biochemical reactions that are crucial for tRNA function.
5-Carboxymethylaminomethyl-2-thiouridine undergoes several chemical reactions that are significant for its biological activity:
The reactivity of this compound is influenced by its functional groups, making it suitable for incorporation into RNA sequences through phosphoramidite chemistry, allowing for precise manipulation in synthetic biology applications .
The mechanism of action of 5-carboxymethylaminomethyl-2-thiouridine primarily revolves around its role in tRNA function:
Studies have shown that modifications like those present in 5-carboxymethylaminomethyl-2-thiouridine can significantly influence translational accuracy and efficiency .
Relevant analyses include spectroscopic methods that confirm structural integrity and purity after synthesis.
5-Carboxymethylaminomethyl-2-thiouridine has several scientific applications:
5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) is a hypermodified nucleoside found in the wobble position (position 34) of specific bacterial transfer RNAs (tRNAs). Its chemical structure comprises a uracil base modified at two sites: a sulfur atom replaces the oxygen at the C2 position (2-thiouridine), and a carboxymethylaminomethyl group (-CH₂NHCH₂COOH) is attached at the C5 position [4] [5]. The molecular formula is C₁₂H₁₇N₃O₇S, with a molecular weight of 339.35 g/mol [1]. The C5 side chain introduces a negatively charged carboxyl group at physiological pH, enabling electrostatic interactions, while the thiocarbonyl group at C2 enhances base stacking and alters hydrogen bonding capacity [3] [5]. This dual modification creates a conformationally restrained ribose sugar, favoring the C3’-endo puckering essential for precise codon-anticodon recognition [4].
Table 1: Key Structural Features of cmnm⁵s²U
Feature | Description | Functional Implication |
---|---|---|
C2 Modification | Sulfur substitution (thiocarbonyl group) | Enhanced base stacking; altered pKa; conformational rigidity |
C5 Modification | -CH₂NHCH₂COOH (carboxymethylaminomethyl) | Charge-dependent interactions; metabolic intermediacy |
Sugar Puckering | Dominant C3’-endo conformation | A-site tRNA binding efficiency; codon fidelity |
Chemical Formula | C₁₂H₁₇N₃O₇S | Molecular weight: 339.35 g/mol |
Ionization State (pH 7) | Carboxylate anion (COO⁻) | Electrostatic recognition elements |
cmnm⁵s²U was first identified in the 1970s through radioactive labeling studies of Escherichia coli tRNAs, but its structural elucidation required advanced analytical techniques. A breakthrough came in 2012 when a mass spectrometry-based screen for hydrophobic RNA modifications detected unusual dinucleotides in bacterial tRNA digests [2]. Researchers used high-resolution LC-MS/MS to analyze nuclease P1-digested tRNA from E. coli, revealing ions at m/z 868.189 ([M-H]⁻) corresponding to a dinucleotide containing cmnm⁵s²U [2]. Isotopic labeling with ¹³C-glucose and ¹⁵N-ammonium chloride confirmed its molecular formula (C₃₁H₄₅N₅O₁₈P₂S). Subsequent gene knockout studies validated its presence in tRNAs: Strains lacking mnmA (sulfurtransferase) or mnmE (C5-modifying enzyme) showed abolished cmnm⁵s²U synthesis, confirming its biosynthetic dependencies [2]. This modification was localized to the anticodon of tRNAGlu, tRNAGln, and tRNALys in proteobacteria like Salmonella typhimurium and Pseudomonas aeruginosa [2] [4].
cmnm⁵s²U is a critical node in the tRNA modification network, acting as a biosynthetic precursor for other wobble modifications. It serves as the substrate for two divergent pathways: methylation (yielding mnm⁵s²U) and selenation (yielding cmnm⁵se²U) [3] [4]. Its presence fine-tunes translational fidelity, particularly for codons ending in purines. In the absence of this modification, bacterial cells exhibit ribosomal frameshifting and increased missense errors [2] [4]. Additionally, the labile sulfur atom in cmnm⁵s²U makes it vulnerable to oxidative damage, linking its integrity to cellular redox homeostasis. Under oxidative stress, cmnm⁵s²U undergoes desulfuration, producing cmnm⁵H²U (4-pyrimidinone) and cmnm⁵U, which compromise tRNA function [5]. This positions cmnm⁵s²U as a redox sensor in the bacterial translation apparatus.
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